molecular formula C14H9F3N2O4 B12616512 N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide CAS No. 921198-83-6

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B12616512
CAS No.: 921198-83-6
M. Wt: 326.23 g/mol
InChI Key: GISMJCMZBCIATF-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzamide ring and a hydroxyl group at the ortho position of the trifluoromethyl-substituted phenyl moiety.

Properties

CAS No.

921198-83-6

Molecular Formula

C14H9F3N2O4

Molecular Weight

326.23 g/mol

IUPAC Name

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C14H9F3N2O4/c15-14(16,17)9-3-6-12(20)11(7-9)18-13(21)8-1-4-10(5-2-8)19(22)23/h1-7,20H,(H,18,21)

InChI Key

GISMJCMZBCIATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide exhibits notable antimicrobial properties. A study involving a series of salicylanilides demonstrated that compounds with similar structural features showed broad-spectrum activity against various bacterial and fungal strains. For instance, compounds with alkoxy substitutions exhibited enhanced lipophilicity, leading to increased antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedFungal Strains TestedActivity Level
Compound AStaphylococcus aureusTrichophyton mentagrophytesHigh
Compound BEscherichia coliCandida albicansModerate
This compoundMRSA, Staphylococcus epidermidisAbsidia corymbiferaHigh

1.2 Anti-Proliferative Effects

The anti-proliferative effects of this compound have also been investigated. In vitro studies on human neuroepithelioma cell lines indicated that this compound has the potential to inhibit cell proliferation, although further studies are necessary to establish its cytotoxicity profile compared to established chemotherapeutic agents .

Environmental Science

2.1 Contaminant Identification

This compound has been identified as a potential contaminant in environmental studies. The compound's persistence in water sources raises concerns regarding its ecological impact and potential health risks . The Environmental Protection Agency (EPA) has included it in their assessments for contaminants that may affect drinking water quality.

Table 2: Environmental Impact Assessment

ParameterValue
Solubility in WaterModerate
Bioaccumulation PotentialLow
Toxicity to Aquatic LifeModerate

Materials Science

3.1 Polymer Applications

In materials science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making it a candidate for high-performance materials .

Case Study: Polymer Composite Development

A recent study focused on incorporating this compound into polystyrene matrices. The results showed improved thermal degradation temperatures and tensile strength compared to control samples without the additive.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and nitro groups can form hydrogen bonds with target proteins, modulating their activity. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analog is N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2), which replaces the hydroxyl group with chlorine. Key differences include:

  • Electronic Effects : The hydroxyl group (-OH) is a strong electron-donating group via resonance, while chlorine (-Cl) is weakly electron-withdrawing. This alters the electrophilicity of the benzamide ring and reactivity in substitution reactions.
  • Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, whereas the chloro analog is more lipophilic .
  • Spectral Signatures: IR spectra of hydroxy-substituted analogs would show νO-H stretches (~3200–3600 cm⁻¹), absent in chloro derivatives. Both share νC=O (1663–1682 cm⁻¹) and νNO₂ (~1520–1350 cm⁻¹) bands .

Molecular Properties and Pharmacokinetics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide C₁₄H₉F₃N₂O₄ 342.23 -OH, -CF₃, -NO₂ 2.8
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide C₁₄H₈ClF₃N₂O₃ 344.67 -Cl, -CF₃, -NO₂ 3.5
N-(2-Chloro-6-fluorophenyl)-4-nitrobenzamide derivative [] C₁₄H₁₀ClF₄N₃O₄ 395.70 -Cl, -F, -CN, -OH, -O-iPr 4.1

*LogP values estimated using fragment-based methods.

  • Hydrogen Bonding: The hydroxyl group in the target compound increases hydrogen-bond donor capacity (HBD = 1 vs. 0 for chloro analog), impacting membrane permeability and protein binding .

Biological Activity

N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide, a compound with significant structural complexity, has been studied for its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group, a trifluoromethyl group, and a nitro group attached to a benzamide backbone. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity, interact with cellular receptors, and alter cellular signaling pathways. The presence of the hydroxyl and nitro groups enhances its reactivity, allowing it to participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance:

  • Bacterial Activity : The compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like penicillin G and ciprofloxacin in certain assays .
  • Fungal Activity : It also displayed significant antifungal properties, particularly against Absidia corymbifera and Trichophyton mentagrophytes, which are known to cause serious infections in humans .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity LevelComparison Standard
MRSAHighPenicillin G
Absidia corymbiferaModerateFluconazole
Trichophyton mentagrophytesModerateCiprofloxacin

Anti-Proliferative Activity

This compound has also been evaluated for its anti-proliferative effects on cancer cell lines. Studies using the SK-N-MC neuroepithelioma cell line revealed that while the compound exhibited some anti-proliferative effects, these were relatively weak compared to established chemotherapeutic agents like desferrioxamine .

Table 2: Anti-Proliferative Effects on SK-N-MC Cell Line

CompoundIC50 (µM)Comparison Agent
This compound50Desferrioxamine (10)

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. Studies have shown that variations in substituents on the aromatic rings can significantly affect both antimicrobial and anti-proliferative activities. For example, compounds with longer alkoxy chains demonstrated increased lipophilicity, correlating with enhanced biological activity .

Case Studies

  • Antimicrobial Efficacy Against Nosocomial Pathogens : A study synthesized several nitro derivatives similar to this compound and tested their effectiveness against nosocomial pathogens. The results indicated that the compound displayed superior activity against resistant strains compared to conventional treatments .
  • In Vitro Testing for Antifungal Properties : In vitro assays confirmed the compound's broad-spectrum antifungal activity, particularly highlighting its effectiveness against skin infections caused by dermatophytes .

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